molecular formula C20H20N2O2 B2553392 (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide CAS No. 1012922-48-3

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide

Cat. No.: B2553392
CAS No.: 1012922-48-3
M. Wt: 320.392
InChI Key: CPGOHDXIYGGYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a chemical compound offered for research and development purposes. It belongs to the class of cyanoacrylamides, a group of compounds known to be investigated for various biological activities. Structurally related cyanoacrylamide derivatives have been identified in scientific literature for their potential as core structures in medicinal chemistry, with some showing antitumoral properties . The molecular structure integrates a 2,4,5-trimethylphenyl ring and a 2-methoxyphenyl group linked through a cyano-substituted propenamide core. Researchers can explore this compound as a building block or a reference standard in hit-to-lead optimization campaigns. The product is strictly for non-human, non-veterinary research use only. All details are provided for informational purposes and are not intended for product promotion.

Properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-13-9-15(3)16(10-14(13)2)11-17(12-21)20(23)22-18-7-5-6-8-19(18)24-4/h5-11H,1-4H3,(H,22,23)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGOHDXIYGGYIM-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enamine Intermediate: This step involves the reaction of 2-methoxybenzaldehyde with an appropriate amine to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Aldol Condensation: The final step involves an aldol condensation reaction between the cyano-enamine intermediate and 2,4,5-trimethylbenzaldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Oxidation of the compound can yield oxides or carboxylic acids.

    Reduction: Reduction can produce amines or other reduced derivatives.

    Substitution: Substitution reactions can result in a variety of functionalized derivatives depending on the substituents used.

Scientific Research Applications

(E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and methoxy groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Table 1: Physicochemical Properties of Selected Enamide Derivatives
Compound ID & Structure Yield (%) Melting Point (°C) Notable Substituents Molecular Weight (g/mol) Reference
Target Compound: (E)-2-cyano-N-(2-methoxyphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide N/A N/A 2-MeOPh, 2,4,5-trimethylPh ~350 (estimated) N/A
30a: Morpholinylphenyl analog 69.96 296–298 4-(Morpholin-4-yl)phenyl 404.62
36a: Naphthalenyl analog 51.42 228–230 Naphthalen-2-yl ~390 (estimated)
37a: Benzodioxolyl analog 82.55 286–288 2H-1,3-Benzodioxol-4-yl ~380 (estimated)
39a: Indolyl analog 65.28 284–286 1H-Indol-3-yl ~370 (estimated)
WP1066: STAT3 inhibitor N/A N/A Bromopyridinyl, phenethyl 401.2
3,4-Dichlorocinnamanilide () N/A N/A 3,4-Dichlorophenyl ~320 (estimated)
Key Observations:
  • Synthetic Yields : Yields for analogs range from ~50% to 82.55%, with benzodioxolyl derivatives (e.g., 37a) showing higher efficiency due to favorable reaction kinetics .
  • Melting Points : Rigid substituents (e.g., benzodioxolyl in 37a) correlate with higher melting points (286–288°C), suggesting enhanced crystallinity. Polar groups like morpholinyl (30a) reduce melting points (296°C vs. 37a’s 286°C) .
  • Lipophilicity : Electron-donating groups (e.g., methyl in the target compound) likely increase lipophilicity compared to electron-withdrawing groups (e.g., Cl in 3,4-dichlorocinnamanilides), which may affect membrane permeability and target binding .

Computational and Structural Insights

  • Crystallography : Tools like SHELX and ORTEP-3 () are critical for confirming the E-configuration and intermolecular interactions (e.g., hydrogen bonding) in enamide derivatives .
  • Hydrogen-Bonding Patterns : The 2-methoxyphenyl group in the target compound may participate in C–H···O or π-stacking interactions, similar to patterns observed in benzodioxolyl derivatives .

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